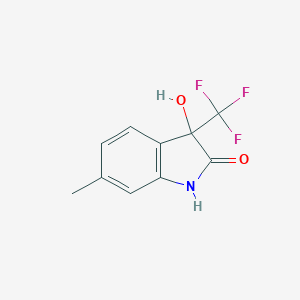

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline

Description

Properties

IUPAC Name |

3-hydroxy-6-methyl-3-(trifluoromethyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEVIPASBRMCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404044 | |

| Record name | 3-Hydroxy-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128350-88-9 | |

| Record name | 3-Hydroxy-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The foundational synthesis of 3-hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline involves a one-pot condensation of methyl trifluoropyruvate (CAS 13089-11-7) and m-toluidine (CAS 108-44-1) in tetrachloromethane at ambient temperature (20°C) over 24 hours. The reaction proceeds via a Schiff base intermediate, followed by intramolecular cyclization to form the indoline core.

Reaction Scheme:

Experimental Procedure and Optimization

Key parameters and conditions are summarized below:

The choice of tetrachloromethane as a solvent facilitates the reaction by stabilizing intermediates through its non-polar nature, though environmental concerns associated with chlorinated solvents may necessitate greener alternatives in modern applications.

Mechanistic Insights and Structural Analysis

Proposed Reaction Mechanism

The synthesis proceeds through two critical stages:

-

Schiff Base Formation : Nucleophilic attack of m-toluidine’s amino group on the carbonyl carbon of methyl trifluoropyruvate generates a Schiff base intermediate.

-

Cyclization : Intramolecular attack of the aromatic ring’s ortho-position onto the adjacent carbonyl group forms the indoline scaffold, with concomitant loss of methanol.

Mechanistic Pathway:

Crystallographic and Spectroscopic Validation

X-ray crystallography of related indoline derivatives (e.g., 3-hydroxy-5-oxo-4-propanoylcyclohex-3-ene) confirms the stability of the lactam ring and hydrogen-bonding interactions involving the hydroxyl and carbonyl groups. For this compound, NMR data (PubChem CID 1718499) reveal characteristic peaks at δ 1.45 (t, J = 7.2 Hz, CH₃), 2.39 (s, CH₃), and 4.52 (q, J = 7.2 Hz, OCH₂).

Comparative Analysis of Alternative Approaches

Hydrogenation and Acetylation Routes

While no direct alternative syntheses for this compound are documented, analogous indoline preparations involve:

Grignard and Organometallic Strategies

Grignard reagent-mediated alkylation of indole precursors has been explored for similar trifluoromethylated indolines. For example, reactions involving 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine highlight the utility of EDC/HOBt coupling for amide bond formation.

Industrial and Environmental Considerations

Scalability and Challenges

The reported 76% yield is industrially viable, but scalability is limited by:

-

Solvent Toxicity : Tetrachloromethane’s environmental impact necessitates substitution with alternatives like ethyl acetate or cyclopentyl methyl ether (CPME).

-

Byproduct Formation : Unreacted m-toluidine and methyl trifluoropyruvate require rigorous purification, increasing production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indoline ring.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: NaBH4, lithium aluminum hydride (LiAlH4), in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Halogenating agents, nucleophiles like amines or thiols, under reflux or microwave-assisted conditions.

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The compound’s effects on cellular signaling pathways and gene expression are also areas of active research.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Bioactivity Data

Biological Activity

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Hydroxyl Group | Present at position 3 |

| Keto Group | Present at position 2 |

| Trifluoromethyl Group | Present at position 3 |

| Methyl Group | Present at position 6 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, disrupting normal biochemical pathways. This inhibition can lead to altered cellular signaling and gene expression.

- Cellular Penetration : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its entry into cells where it can exert its biological effects.

- Induction of Apoptosis : Research indicates that compounds structurally related to this indoline may induce apoptosis in cancer cells by affecting mitochondrial membrane potential and increasing reactive oxygen species production .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and disruption of mitochondrial function .

- Selectivity : Compared to standard chemotherapeutics, this compound shows favorable selectivity indices, indicating a lower impact on normal cells while effectively targeting cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity:

- Bacterial Inhibition : Studies indicate that it can inhibit the growth of certain bacterial strains, contributing to its potential use in treating infections.

- Mechanism : The exact mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxyindole | Hydroxyl group at position 3 | Lacks trifluoromethyl group |

| 2-Oxoindoline | Keto group at position 2 | Does not have a hydroxyl substituent |

| Trifluoromethylindole | Trifluoromethyl group present | Lacks keto and hydroxyl groups |

| 6-Methylindole | Methyl group at position 6 | Does not have keto or trifluoromethyl groups |

The combination of both hydroxyl and trifluoromethyl groups in this compound enhances its reactivity and biological activity compared to these related structures.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation, with an IC50 value indicating potent activity against specific tumor types .

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against various pathogens. The findings indicated effective inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.